Home > Products > Screening Compounds P44989 > Warfarin sodium clathrate
Warfarin sodium clathrate -

Warfarin sodium clathrate

Catalog Number: EVT-13926746
CAS Number:
Molecular Formula: C41H38Na2O9
Molecular Weight: 720.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Warfarin sodium clathrate is a complex formed from warfarin sodium, a well-known anticoagulant medication, and a solvent, typically isopropanol. Warfarin sodium, chemically recognized as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one sodium salt, is primarily used to prevent blood clot formation in various medical conditions such as deep vein thrombosis and atrial fibrillation. The clathrate form enhances the stability and solubility of warfarin sodium, facilitating its use in pharmaceutical applications .

Source

Warfarin sodium is derived from the plant species Melilotus officinalis (sweet clover) and was initially developed as a rodenticide before its therapeutic uses were discovered. The clathrate form, specifically the warfarin sodium 2-propanol clathrate, is synthesized to improve the drug's properties for clinical use .

Classification

Warfarin sodium clathrate is classified as an anticoagulant and rodenticide. It falls under the category of vitamin K antagonists, which inhibit the synthesis of vitamin K-dependent clotting factors in the liver. The substance is also categorized as hazardous due to its acute toxicity and potential environmental impact .

Synthesis Analysis

Methods

The synthesis of warfarin sodium clathrate typically involves crystallization from isopropanol. The process can be optimized through thermal treatment to expel the solvent without decomposing the active compound. A notable method involves heating the warfarin sodium 2-propanol clathrate at temperatures ranging from 130°C to 160°C under controlled conditions to achieve a pure product .

Technical Details

The synthesis process includes:

  • Heating: Controlled heating to facilitate solvent expulsion.
  • Inert Atmosphere: Conducting the reaction in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
  • Purity Control: Ensuring that the final product contains minimal impurities (less than 0.5% non-solvent impurities) to meet pharmacopoeia standards .
Molecular Structure Analysis

Structure

Warfarin sodium clathrate has a complex molecular structure characterized by its unique arrangement of atoms. The chemical formula is C19H15NaO4C_{19}H_{15}NaO_{4}, and it features a racemic mixture of R- and S-enantiomers. The structure includes:

  • A benzopyran core.
  • Hydroxyl groups contributing to its solubility and reactivity.

Data

The molecular weight of warfarin sodium clathrate is approximately 330.31 g/mol, with a CAS number of 129-06-6. Its solubility profile indicates it is very soluble in water and freely soluble in ethanol, making it suitable for various pharmaceutical formulations .

Chemical Reactions Analysis

Reactions

Warfarin sodium undergoes several chemical reactions that are critical for its function as an anticoagulant:

  1. Vitamin K Interaction: Warfarin inhibits vitamin K epoxide reductase, preventing the regeneration of vitamin K1, which is essential for synthesizing clotting factors II, VII, IX, and X.
  2. Enantiomeric Activity: The R-enantiomer exhibits greater anticoagulant activity compared to the S-enantiomer, which influences dosing strategies in clinical settings .

Technical Details

The inhibition mechanism involves competitive binding to the enzyme active site, leading to decreased levels of functional clotting factors in circulation. This biochemical interaction underpins its therapeutic efficacy in preventing thromboembolic events .

Mechanism of Action

Process

The mechanism of action of warfarin sodium involves several steps:

  1. Inhibition of Vitamin K Epoxide Reductase: This enzyme converts vitamin K epoxide back to its active form.
  2. Reduction in Clotting Factor Production: With reduced vitamin K levels, the liver produces inactive forms of clotting factors.
  3. Anticoagulation Effect: As functional clotting factors decrease, blood coagulation is inhibited, thus preventing thrombus formation.

Data

Clinical studies demonstrate that appropriate dosing and monitoring of warfarin are crucial for effective anticoagulation therapy due to its narrow therapeutic index and variability in patient response .

Physical and Chemical Properties Analysis

Physical Properties

Warfarin sodium clathrate exhibits several notable physical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Highly soluble in water; this property enhances its bioavailability when administered orally or intravenously.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • Toxicity: Classified as toxic upon ingestion; requires careful handling due to potential environmental hazards .
Applications

Scientific Uses

Warfarin sodium clathrate has significant applications in both clinical medicine and research:

  • Anticoagulation Therapy: Widely used for long-term management of patients at risk for thromboembolic events.
  • Research: Utilized in studies investigating coagulation pathways and drug interactions involving anticoagulants.
  • Pharmaceutical Development: Serves as a model compound for developing new anticoagulants with improved safety profiles or efficacy.
Historical Development and Patent Landscape of Warfarin Sodium Clathrate

Evolution of Synthesis Methods: From Early Clathrate Isolation to Modern Solvent Expulsion Techniques

The synthesis of warfarin sodium clathrate has undergone significant technological evolution since its initial isolation. The foundational work at the University of Wisconsin in 1939 led to Harold Campbell's isolation of dicumarol as a pure crystalline anticoagulant agent from spoiled sweet clover, representing the first isolation of a clathrate precursor [1]. This breakthrough enabled Mark Stahmann and Charles Huebner to determine the chemical structure as 3,3'-methylenebis(4-hydroxycoumarin) and subsequently synthesize an identical compound in 1940 [1]. The critical advancement came with the synthesis of over 100 coumarin analogs, with analog 42 (later named warfarin) emerging as the most promising candidate due to its selective anticoagulant properties and differential toxicity profile between rodents and larger mammals [1] [9].

Early manufacturing methods faced substantial challenges in obtaining pure crystalline warfarin sodium. The compound naturally forms an isopropanol (IPA) clathrate complex where IPA molecules are trapped within the crystal lattice. Traditional purification methods involved crystallization from IPA/water mixtures, yielding crystals containing approximately 8.3% IPA and 0.57% water by weight [3] [10]. However, these methods proved inefficient for pharmaceutical applications due to inconsistent IPA content and difficulties in solvent removal. As noted in patent analyses, initial attempts to desolvate the clathrate using high vacuum (0.1 mm Hg) at 100°C for 3-5 hours failed to remove IPA, while prolonged heating at 145°C caused significant decomposition [4].

A paradigm shift occurred with the development of thermal solvent expulsion technology, patented as a breakthrough in purification methodology (US3246013A, US6610862B2) [2] [4]. This innovative process involved heating the clathrate at 130-160°C under inert gas flow (nitrogen or argon), enabling complete IPA removal within 2-5 hours without decomposition. The method's success was attributed to precise temperature control and the use of fluidized bed drying that prevented localized overheating. Crucially, this single-vessel process eliminated the need for aqueous media and avoided the discoloration issues that plagued earlier methods, yielding pharmacopeia-grade material with consistent purity profiles [4]. Modern adaptations employ continuous processing with inline monitoring to ensure complete solvent expulsion while maintaining crystal integrity.

Table 1: Evolution of Warfarin Sodium Clathrate Synthesis Methods

Synthesis EraCore MethodologyIPA Removal EfficiencyKey Limitations
Early Isolation (1939-1948)Crystallization from IPA/water mixturesMinimal removal; ~14% IPA retentionUncontrolled crystal form; variable stoichiometry
Vacuum Desolvation (1950s)High vacuum (0.1mm Hg) at 100-145°CPartial removal (5-8% residual IPA)Thermal degradation; product discoloration
Solvent Expulsion (Modern)Inert gas flow at 130-160°C>99.9% removal (USP compliant)Requires precise temperature control

Critical Analysis of Key Patents: USP Standards, Clathrate Stabilization, and Isopropanol Retention

The patent landscape for warfarin sodium clathrate reflects the compound's complex solid-state behavior and pharmaceutical significance. The foundational patent (US3077481) established the basic clathrate structure and defined its isopropanol content within a specific stoichiometric range [3] [8]. This patent detailed the crystalline complex as containing warfarin sodium and isopropanol in a molar ratio of 2:1, though subsequent research by Hiskey and Melnitchenko demonstrated variability in the water/isopropanol ratio within the crystal lattice without loss of monoclinic structure [8] [10]. The patent specifications emphasized the criticality of IPA content between 7.5-8.5% for optimal crystallinity and stability—parameters that later informed United States Pharmacopeia (USP) monographs [3] [6].

USP standards evolved in response to analytical advances in characterizing clathrate stability. The pharmacopeial specifications for warfarin sodium clathrate crystallinity were refined to require: (1) characteristic X-ray diffraction peaks at 8.2°, 18.7°, and 21.4° 2θ angles; (2) IPA content of 7.5-8.5% w/w; and (3) water content below 1.0% [6] [10]. These parameters directly addressed stability concerns identified in patent litigation, particularly regarding the compound's tendency to lose crystallinity when stored above 68% relative humidity (RH). Research demonstrated that at ≥68% RH, IPA loss and water absorption occurred simultaneously but not at a 1:1 molar ratio, leading to disruption of the crystal lattice and conversion to the amorphous form [3] [10]. This hygroscopicity challenge became a focal point for subsequent patent innovations.

Later patents addressed clathrate stabilization through specialized packaging and formulation approaches. US6610862B2 notably claimed a nitrogen atmosphere packaging system that reduced hygroscopicity during storage by maintaining humidity below 58% RH—the threshold identified for IPA retention [4] [6]. Complementary formulation patents focused on excipient selection to prevent solid-state transition to amorphous warfarin sodium during tablet manufacturing. These patents emphasized using anhydrous binders and desiccants to maintain clathrate integrity, as conversion to the amorphous form was shown to increase dissolution variability in finished dosage forms [5] [6].

Table 2: Critical Patents Governing Warfarin Sodium Clathrate Development

Patent NumberKey ClaimsImpact on USP StandardsStabilization Approach
US3077481 (1963)Defined clathrate structure with 2:1 warfarin:IPA ratioEstablished baseline IPA content specificationsCrystal structure control through stoichiometric crystallization
US3246013A (1966)IPA complex purification methodologyRefined residual solvent limitsControlled crystallization conditions
US6610862B2 (2003)Thermal solvent expulsion at 130-160°C under inert gasValidated high-temperature processing for IPA removalInert atmosphere processing to prevent decomposition

Transition from Crystalline to Amorphous Forms: Industrial Drivers and Pharmacopeial Revisions

The pharmaceutical industry's gradual transition from crystalline warfarin sodium clathrate (WSC) to amorphous warfarin sodium (WSA) reflects complex technical and regulatory considerations. The crystalline form dominated early commercial production due to superior purity profile and stability under controlled humidity conditions [1] [6]. However, intrinsic vulnerabilities of the clathrate structure became apparent through stability studies showing that at ≥68% relative humidity, WSC undergoes irreversible conversion to the amorphous form through loss of isopropanol and water absorption [10]. This transition was particularly problematic in tropical climates and during wet granulation processes, necessitating costly manufacturing controls [5] [6].

Pharmacopeial revisions reflected evolving understanding of form stability. Early monographs exclusively recognized the crystalline clathrate as the legitimate active pharmaceutical ingredient (API), requiring specific IPA content ranges and crystallinity verification by X-ray diffraction [6]. This changed following comprehensive studies demonstrating that both forms convert to crystalline warfarin acid in the stomach, yielding bioequivalent dissolution profiles under standardized conditions [5] [7]. The 2000 USP revision formally acknowledged amorphous warfarin sodium as pharmaceutically equivalent, provided it met specified purity and dissolution criteria [6] [10]. This regulatory shift reduced manufacturing costs by eliminating specialized humidity controls and solvent recovery systems required for clathrate production.

Industrial adoption of amorphous warfarin sodium accelerated due to formulation advantages in liquid dosage forms. Oral suspensions introduced in 2010 utilized WSA for its higher apparent solubility (approximately 25% greater than WSC in aqueous media) [7]. However, stability studies revealed an unintended consequence: protonation of warfarin ions in suspension led to precipitation of poorly soluble warfarin acid, converting solutions into suspensions [7]. This phenomenon occurred due to partial dissociation of the sodium salt at neutral pH, with Raman spectroscopy confirming crystalline warfarin precipitation in commercial suspensions [7]. The industry responded with pH-adjusted formulations (pH 8.0-9.5) and protective colloids to inhibit crystallization, though amorphous form instability remains a formulation challenge.

Table 3: Humidity-Induced Transition from Crystalline to Amorphous Forms

Environmental FactorCrystalline Stability ThresholdTransition MechanismConsequence on Pharmaceutical Properties
Relative Humidity <58%Stable for >24 monthsMinimal IPA/water exchangeMaintains crystallinity and dissolution profile
Relative Humidity 68-75%Progressive degradation over 3-6 monthsIPA loss with water absorptionDecreased crystallinity; variable dissolution
Relative Humidity >75%Rapid degradation in days to weeksComplete lattice collapseConversion to amorphous form; altered solubility
Temperature >80°CPhysical change within 24 hoursThermal desolvationIrreversible amorphization
  • Warfarin sodium clathrate (C19H15NaO4·C3H8O)
  • Amorphous warfarin sodium (C19H15NaO4)
  • Dicumarol (C19H12O6)
  • Warfarin acid (C19H16O4)

Properties

Product Name

Warfarin sodium clathrate

IUPAC Name

disodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate;propan-2-ol

Molecular Formula

C41H38Na2O9

Molecular Weight

720.7 g/mol

InChI

InChI=1S/2C19H16O4.C3H8O.2Na/c2*1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;1-3(2)4;;/h2*2-10,15,21H,11H2,1H3;3-4H,1-2H3;;/q;;;2*+1/p-2

InChI Key

VLYIGFRRLKDPQS-UHFFFAOYSA-L

Canonical SMILES

CC(C)O.CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.